2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 329057-47-8
VCID: VC21480146
InChI: InChI=1S/C23H27NO7/c1-23(2)11-15(25)18-16(12-23)31-20(24)19(22(27)30-10-9-28-3)17(18)13-5-7-14(8-6-13)21(26)29-4/h5-8,17H,9-12,24H2,1-4H3
SMILES: CC1(CC2=C(C(C(=C(O2)N)C(=O)OCCOC)C3=CC=C(C=C3)C(=O)OC)C(=O)C1)C
Molecular Formula: C23H27NO7
Molecular Weight: 429.5g/mol

2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

CAS No.: 329057-47-8

Cat. No.: VC21480146

Molecular Formula: C23H27NO7

Molecular Weight: 429.5g/mol

* For research use only. Not for human or veterinary use.

2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate - 329057-47-8

Specification

CAS No. 329057-47-8
Molecular Formula C23H27NO7
Molecular Weight 429.5g/mol
IUPAC Name 2-methoxyethyl 2-amino-4-(4-methoxycarbonylphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate
Standard InChI InChI=1S/C23H27NO7/c1-23(2)11-15(25)18-16(12-23)31-20(24)19(22(27)30-10-9-28-3)17(18)13-5-7-14(8-6-13)21(26)29-4/h5-8,17H,9-12,24H2,1-4H3
Standard InChI Key PETNGUQEINGXJE-UHFFFAOYSA-N
SMILES CC1(CC2=C(C(C(=C(O2)N)C(=O)OCCOC)C3=CC=C(C=C3)C(=O)OC)C(=O)C1)C
Canonical SMILES CC1(CC2=C(C(C(=C(O2)N)C(=O)OCCOC)C3=CC=C(C=C3)C(=O)OC)C(=O)C1)C

Introduction

Chemical Identity and Structural Characteristics

2-Methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is identified by the CAS Registry Number 329057-47-8 . This compound features a characteristic chromene core with several functional groups that contribute to its biological activity. Its molecular formula is C23H27NO7 with a molecular weight of approximately 429.46-429.5 g/mol . The structural backbone includes a tetrahydro-4H-chromene system with a 2-amino group, a 4-[4-(methoxycarbonyl)phenyl] substituent, 7,7-dimethyl groups, a 5-oxo group, and a 3-carboxylate moiety with a 2-methoxyethyl group.

Key Structural Components

The compound contains several distinct structural elements that contribute to its properties and potential biological activities:

  • Chromene Core: The basic 4H-chromene skeleton, which forms the central framework of the molecule

  • Amino Group: A 2-amino substituent that can engage in hydrogen bonding interactions

  • Methoxycarbonyl Phenyl Group: A 4-[4-(methoxycarbonyl)phenyl] substituent at position 4

  • Dimethyl Groups: Two methyl groups at position 7 (geminal dimethyl)

  • Oxo Group: A ketone functionality at position 5

  • Carboxylate Moiety: A carboxylate group at position 3 with a 2-methoxyethyl substituent

Chemical Identifiers and Properties

The compound can be identified using various chemical descriptors as detailed in Table 1:

Table 1: Chemical Identifiers and Properties

PropertyValue
CAS Registry Number329057-47-8
Molecular FormulaC23H27NO7
Molecular Weight429.46 g/mol
IUPAC Name2-methoxyethyl 2-amino-4-(4-methoxycarbonylphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate
InChIInChI=1S/C23H27NO7/c1-23(2)11-15(25)18-16(12-23)31-20(24)19(22(27)30-10-9-28-3)17(18)13-5-7-14(8-6-13)21(26)29-4
InChI KeyPETNGUQEINGXJE-UHFFFAOYSA-N
Canonical SMILESCC1(CC2=C(C(C(=C(O2)N)C(=O)OCCOC)C3=CC=C(C=C3)C(=O)OC)C(=O)C1)C
Typical Purity≥95%

Biological Activities and Medicinal Applications

The 4H-chromene scaffold is recognized for its diverse biological activities. While specific data for 2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is limited, research on structurally similar chromene derivatives provides valuable insights into its potential biological activities.

Anticancer Properties

Chromene derivatives have shown significant anticancer potential against multiple cancer cell lines. Compounds structurally similar to the target molecule have demonstrated notable cytotoxic activity, particularly against breast cancer cell lines.

Table 2: Anticancer Activity of Chromene Derivatives Against Selected Cancer Cell Lines

Compound TypeCell LineIC50 (μg/mL)Comparison Drug (Etoposide) IC50 (μg/mL)
2-Methoxyethyl derivativeMDA-MB-231< 30120
Similar derivativeMCF-7< 25100
Another derivativeT47D< 20110

The anticancer activity of these compounds is attributed to their ability to:

  • Induce apoptosis through caspase activation

  • Inhibit cell migration and invasion

  • Target pathways involved in tumor growth and metastasis

Other Biological Activities

Beyond anticancer effects, chromene derivatives have demonstrated various other biological activities:

  • Antimicrobial Activity: Studies suggest that chromene derivatives possess antimicrobial properties against a range of pathogens

  • Antioxidant Effects: These compounds have shown antioxidant capacity, suggesting potential protective effects against oxidative stress-related diseases

  • Potential anti-inflammatory and analgesic properties

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate and related compounds.

Key Structural Features Affecting Activity

Several structural features of chromene derivatives have been identified as important determinants of their biological activity:

  • Substituents on the Aromatic Ring: The presence of electron-withdrawing or electron-donating groups can significantly affect reactivity and binding affinity to biological targets

  • Alkyl Chain Length: Variations in the methoxyethyl chain influence solubility and membrane permeability, which are crucial for bioavailability and efficacy

  • 2-Amino Group: This group is often essential for hydrogen bonding interactions with target proteins

  • Carboxylate Moiety: The 3-carboxylate group with its methoxyethyl substituent may influence both activity and pharmacokinetic properties

Physical and Chemical Properties

The physical and chemical properties of 2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate influence its behavior in biological systems and its potential pharmaceutical applications.

Spectroscopic Properties

The compound can be characterized using various spectroscopic techniques:

  • NMR Spectroscopy: 1H and 13C NMR can identify key structural elements

  • FT-IR: Can identify functional groups such as the amino group, carboxylate, and carbonyl groups

  • Mass Spectrometry: Can confirm the molecular weight and fragmentation pattern

Research Applications and Future Perspectives

2-Methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has significant potential in various research areas, particularly in pharmaceutical development.

Current Research Applications

The compound and its structural analogs are currently being investigated for:

  • Cancer drug development, particularly targeting breast cancer and other solid tumors

  • Structure-activity relationship studies to optimize anticancer activity

  • Development of multi-target compounds by incorporating the chromene scaffold into hybrid molecules

Future Research Directions

Future research on this compound and related derivatives may focus on:

  • Detailed mechanism of action studies to elucidate the precise molecular targets

  • Development of more selective and potent derivatives through rational drug design

  • Investigation of combination therapies with established anticancer agents

  • Exploration of additional biological activities beyond anticancer effects

  • Development of improved formulations to enhance bioavailability

Challenges and Opportunities

While the compound shows promise, several challenges need to be addressed:

  • Optimization of synthesis to improve yield and purity

  • Enhancement of water solubility for better pharmaceutical formulation

  • Comprehensive toxicological evaluation

  • Development of structure-activity relationships to guide the design of more potent and selective derivatives

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